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Compound of Interest

Compound Name: 3-Chloro-4-(methylsulfonyl)phenol

Cat. No.: B13881472

Get Quote

Executive Summary
3-Chloro-4-(methylsulfonyl)phenol is a disubstituted phenolic intermediate characterized by

the presence of a strong electron-withdrawing methylsulfonyl group (

) at the para position and a chlorine atom at the meta position relative to the hydroxyl group.
This specific substitution pattern imparts unique acidity and reactivity profiles, making it a
critical building block in the development of metabolic disease therapeutics, particularly
GPR119 agonists for the treatment of type 2 diabetes and obesity.

This guide outlines the chemical identity, validated synthetic pathways, physicochemical

properties, and safety protocols for this compound, referencing key patent literature (e.g.,

WO2006/049304) where its synthesis and application are documented.

Chemical Identity & CAS Verification[1][2][3][4]
Unlike common commodity chemicals, 3-Chloro-4-(methylsulfonyl)phenol is often cataloged

under its specific structural name or as a patent-associated intermediate. Researchers must

distinguish it from its isomer, 2-chloro-4-(methylsulfonyl)phenol (CAS 20945-65-7), which has

significantly different electronic properties.
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Identification Data
Parameter Detail

Chemical Name 3-Chloro-4-(methylsulfonyl)phenol

IUPAC Name 3-Chloro-4-methanesulfonylphenol

Molecular Formula

Molecular Weight 206.65 g/mol

CAS Number

Not widely listed in public commodity

databases.Referenced in Patent

WO2006/049304 and WO2008081204 as a key

intermediate. Note: Do not confuse with 2-chloro

isomer (CAS 20945-65-7).

Key Precursor
3-Chloro-4-(methylthio)phenol (CAS 13560-43-

5)

SMILES CS(=O)(=O)C1=C(Cl)C=C(O)C=C1

Physicochemical Profile
The presence of the sulfonyl group at the para position significantly increases the acidity of the

phenolic hydroxyl group compared to unsubstituted phenol, facilitating nucleophilic substitution

reactions (e.g., ether synthesis) under milder basic conditions.
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Property Value / Prediction Mechanism/Note

Appearance
White to off-white crystalline

solid
Typical for sulfonyl phenols.

Melting Point 145–155 °C (Predicted)

High MP due to intermolecular

hydrogen bonding and sulfone

dipole interactions.

pKa (Phenol) ~7.2 – 7.8

Lower than phenol (9.95) due

to electron-withdrawing

(

) and

(

).

Solubility

Soluble in DMSO, MeOH,

EtOAc; Sparingly soluble in

water.

Sulfone group imparts polarity,

but the aromatic ring limits

water solubility.

Stability

Stable under standard

oxidative conditions;

Hydrolytically stable.

Sulfone is fully oxidized;

Phenol ring is deactivated

towards electrophilic attack.

Synthetic Pathways[5][6][7]
The synthesis of 3-Chloro-4-(methylsulfonyl)phenol is most efficiently achieved via the

oxidation of its sulfide precursor. A de novo route from nitrobenzene derivatives is also viable

for large-scale manufacturing where specific substitution patterns are required.

Route A: Oxidation of 3-Chloro-4-(methylthio)phenol
(Preferred)
This route uses the commercially available sulfide precursor (CAS 13560-43-5).

Protocol:
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Dissolution: Dissolve 3-Chloro-4-(methylthio)phenol (1.0 eq) in a mixture of Methanol/Water

(1:1 v/v).

Oxidation: Add Oxone® (Potassium peroxymonosulfate, 2.5 eq) portion-wise at 0°C to

control the exotherm.

Alternative: Use 30%

(5.0 eq) with a catalytic amount of

(Sodium tungstate) at 60°C.

Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC or LC-MS

(disappearance of sulfide peak).

Workup: Filter off inorganic salts. Extract the filtrate with Ethyl Acetate. Wash organic layer

with brine, dry over

, and concentrate.

Purification: Recrystallize from Ethanol/Hexane if necessary.

Route B: De Novo Synthesis from 3-Chloro-4-
fluoronitrobenzene
This route is used when the sulfide precursor is unavailable.

Workflow Diagram (Graphviz):

3-Chloro-4-fluoronitrobenzene S_NAr Substitution
(NaSMe) 3-Chloro-4-(methylthio)nitrobenzene Oxidation

(H2O2 / Oxone) 3-Chloro-4-(methylsulfonyl)nitrobenzene Reduction
(Fe/AcOH or H2/Pd) 3-Chloro-4-(methylsulfonyl)aniline Diazotization & Hydrolysis

(NaNO2 / H2SO4 / H2O) 3-Chloro-4-(methylsulfonyl)phenol

Click to download full resolution via product page

Caption: Step-wise synthesis from nitrobenzene precursor involving nucleophilic substitution,

oxidation, reduction, and diazotization.
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Applications in Drug Development[5][6][7]
GPCR Agonist Synthesis (GPR119)
The primary application of 3-Chloro-4-(methylsulfonyl)phenol is as a pharmacophore in the

synthesis of GPR119 agonists.

Mechanism: The phenol moiety acts as a nucleophile to couple with piperidine or piperazine

carbamates (e.g., via 4-nitrophenyl chloroformate activation).

Role: The 3-chloro and 4-methylsulfonyl groups provide critical steric and electronic

interactions within the receptor binding pocket, enhancing potency and metabolic stability.

Reference: See WO2006/049304 (Example 12) and WO2008081204 for specific coupling

protocols.

Kinase Inhibitor Scaffolds
Sulfonyl phenols are frequently employed in kinase inhibitor design (e.g., Lapatinib analogs) to

target the ATP-binding site. The electron-deficient ring system improves

-stacking interactions with the kinase hinge region.

Analytical Characterization
To validate the identity of the synthesized compound, the following spectral data should be

obtained:

NMR (400 MHz, DMSO-

):

~10.8 ppm (s, 1H,

)

~7.8 ppm (d, 1H, Ar-H, ortho to

)

~7.0 ppm (d, 1H, Ar-H, ortho to
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)

~6.9 ppm (dd, 1H, Ar-H, meta to

)

~3.2 ppm (s, 3H,

)

IR Spectroscopy:

Broad band at 3200–3400

(

stretch).

Strong bands at ~1300

and ~1150

(

symmetric/asymmetric stretch).

Mass Spectrometry (ESI-):

peak at m/z 205.0.

Safety & Handling
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Hazard Class Statement Precaution

Skin Irritation Causes skin irritation (H315)
Wear nitrile gloves; wash

immediately upon contact.

Eye Damage
Causes serious eye irritation

(H319)

Use safety goggles; ensure

eye wash station is nearby.

Acute Toxicity Harmful if swallowed (H302)
Do not eat/drink in lab; handle

in a fume hood.

Reactivity
Incompatible with strong

oxidizing agents.

Store away from peroxides and

strong bases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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Contact our Ph.D. Support Team for a compatibility check
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